molecular formula C17H10Cl3NO2 B12887045 (2,3,7-Trichloroquinolin-8-yl)methyl benzoate

(2,3,7-Trichloroquinolin-8-yl)methyl benzoate

Cat. No.: B12887045
M. Wt: 366.6 g/mol
InChI Key: HUFVFRMTAVQEMH-UHFFFAOYSA-N
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Description

(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is a halogenated quinoline derivative esterified with a methyl benzoate group. The compound features three chlorine substituents at positions 2, 3, and 7 of the quinoline core, which likely influence its electronic, steric, and bioactivity profiles.

Properties

Molecular Formula

C17H10Cl3NO2

Molecular Weight

366.6 g/mol

IUPAC Name

(2,3,7-trichloroquinolin-8-yl)methyl benzoate

InChI

InChI=1S/C17H10Cl3NO2/c18-13-7-6-11-8-14(19)16(20)21-15(11)12(13)9-23-17(22)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

HUFVFRMTAVQEMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=C(C=CC3=CC(=C(N=C32)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate typically involves the reaction of 2,3,7-trichloroquinoline with methyl benzoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3,7-Trichloroquinolin-8-yl)methyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dechlorinated quinoline derivatives .

Scientific Research Applications

(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline ring and chlorine substituents play a crucial role in its binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Halogenated Quinoline Derivatives

Substituent Effects on Bioactivity
  • Chlorine Substitution Patterns: Evidence from halogenated quinoline analogues demonstrates that chlorine substituents significantly impact inhibitory activity. For example: Compound 8k (4-chloroquinoline derivative): Exhibited moderate inhibitory activity. Compound 8l (2,4-dichloroquinoline derivative): Introduction of a second chlorine at position 2 reduced activity compared to 8k, highlighting the steric and electronic sensitivity of substitution patterns . Target Compound (2,3,7-Trichloroquinolin-8-yl)methyl Benzoate: The presence of three chlorine groups may further modulate activity, though excessive halogenation could lead to decreased solubility or increased toxicity.
Structural Comparison Table
Compound Substituents (Positions) Core Structure Key Functional Group
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate Cl (2,3,7); methyl benzoate (8) Quinoline Benzoate ester
8k Cl (4) Quinoline Amine-triazole
8l Cl (2,4) Quinoline Amine-triazole

Methyl-Substituted Quinoline Benzoates

Methyl Group Influence
  • Compound 8b (2-methylquinoline derivative): Demonstrated baseline activity.
  • Compound 8e (2,3-dimethylquinoline derivative) and 8g (2,6-dimethylquinoline derivative): Introduction of additional methyl groups at positions 3 or 6 enhanced inhibitory activity compared to 8b, suggesting methyl groups improve binding affinity or stability .
  • 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl benzoate (): This analogue replaces chlorines with methyl groups and features a dihydroquinoline core. Its reduced halogen content may lower toxicity but alter bioactivity compared to the target compound.
Benzoate Ester Contributions
  • Methyl Benzoate : A component of the target compound, methyl benzoate is associated with moderate toxicity (e.g., skin/eye irritation, neurotoxic effects at high doses) .
Comparative Toxicity Table
Compound Acute Toxicity (Oral LD₅₀) Key Hazards
Methyl Benzoate 1,170 mg/kg (rat) Skin irritation, neurotoxicity
Ethyl Benzoate 4,300 mg/kg (rat) Low acute toxicity
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate* Not reported Likely combines benzoate and halogen toxicity

*Hypothesized based on structural components .

Substructure-Activity Relationships

  • Halogen vs. Methyl Trade-offs : Chlorine substituents enhance electronegativity and binding to hydrophobic pockets but may reduce solubility. Methyl groups improve steric compatibility and metabolic stability .
  • Positional Sensitivity : Activity decreases when substituents occupy sterically hindered positions (e.g., 2,4-dichloro in 8l) but improves with strategic methylation (e.g., 3- or 6-methyl in 8e/8g) .

Biological Activity

Overview of (2,3,7-Trichloroquinolin-8-yl)methyl benzoate

Chemical Structure and Properties
(2,3,7-Trichloroquinolin-8-yl)methyl benzoate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The presence of chlorine atoms in the structure may enhance its biological activity by influencing its interactions with biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. The introduction of halogen substituents, such as chlorine in this compound, can increase the potency against various bacterial strains. Studies have shown that certain quinoline derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(2,3,7-Trichloroquinolin-8-yl)methyl benzoateE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

Quinoline compounds are also known for their anticancer properties. Research indicates that they can induce apoptosis in cancer cells through various mechanisms, including inhibition of topoisomerases and modulation of cell signaling pathways.

Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of several quinoline derivatives on cancer cell lines. The results indicated that (2,3,7-Trichloroquinolin-8-yl)methyl benzoate exhibited cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 5 µM.

Antiviral Activity

The antiviral potential of quinoline derivatives has been explored against various viruses, including influenza and HIV. The mechanism often involves interference with viral replication and assembly.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This property may contribute to their therapeutic potential in treating inflammatory diseases.

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